molecular formula C19H26N4O3S B2875901 2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(morpholin-4-yl)phenyl]acetamide CAS No. 305373-08-4

2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(morpholin-4-yl)phenyl]acetamide

Cat. No.: B2875901
CAS No.: 305373-08-4
M. Wt: 390.5
InChI Key: YZDJBANDQCLGDG-VXPUYCOJSA-N
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Description

The compound 2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(morpholin-4-yl)phenyl]acetamide features a 1,3-thiazolidin-4-one core with a Z-configuration at the C2 imino group. Key structural elements include:

  • 3-Ethyl and 2-(ethylimino) substituents on the thiazolidinone ring.
  • A 4-oxo group contributing to the ring’s electrophilic character.
  • A 5-yl-acetamide side chain connected to a 4-(morpholin-4-yl)phenyl group, which introduces hydrogen-bonding capacity and enhanced solubility due to the morpholine moiety.

Thiazolidinones are widely studied for their antimicrobial, anti-inflammatory, and antidiabetic activities . The morpholine substituent in this compound may improve pharmacokinetic properties compared to simpler aryl groups.

Properties

IUPAC Name

2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-3-20-19-23(4-2)18(25)16(27-19)13-17(24)21-14-5-7-15(8-6-14)22-9-11-26-12-10-22/h5-8,16H,3-4,9-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDJBANDQCLGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)N3CCOCC3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301127139
Record name (2E)-3-Ethyl-2-(ethylimino)-N-[4-(4-morpholinyl)phenyl]-4-oxo-5-thiazolidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301127139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1164528-71-5
Record name (2E)-3-Ethyl-2-(ethylimino)-N-[4-(4-morpholinyl)phenyl]-4-oxo-5-thiazolidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301127139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(morpholin-4-yl)phenyl]acetamide typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the cyclization of a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of Ethylimino Group: The ethylimino group can be introduced by reacting the thiazolidinone intermediate with an ethylamine derivative.

    Acetamide Formation: The final step involves the acylation of the thiazolidinone derivative with 4-morpholinophenyl acetic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylimino group or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology

    Antimicrobial Activity: The compound may exhibit antimicrobial properties against various bacterial and fungal strains.

    Anti-inflammatory Activity: Potential use in the development of anti-inflammatory drugs.

Medicine

    Anticancer Activity: Research may explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Drug Development: The compound can serve as a lead compound for the development of new therapeutic agents.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Use in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethylimino and morpholine groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and similar thiazolidinone derivatives:

Compound ID Thiazolidinone Substituents Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 3-Ethyl, 2-(ethylimino), 4-oxo 4-(Morpholin-4-yl)phenyl - - Morpholine enhances solubility/bioavailability -
Compound 3-Allyl, 2-(2-fluorophenylimino), 4-oxo 4-Ethoxyphenyl C₂₂H₂₂FN₃O₃S 427.494 Fluorophenyl (electron-withdrawing), Z-configuration
Compound 3-Phenylsulfonyl, 2-phenylimino, 4-oxo 2-Methylphenyl - - Sulfonyl group increases polarity/reactivity
Compound 3-Ethyl, 2-(ethylimino), 4-oxo 2-Bromo-4-methylphenyl C₁₆H₂₀BrN₃O₂S 398.32 Bromine (lipophilic/halogen bond donor)
Compound 3-Cyclopentylideneamino, 2-phenylimino, 4-oxo Methyl ester - - Ester group (metabolic liability)

Key Observations

Substituent Effects on Solubility: The morpholine group in the target compound likely improves water solubility via hydrogen bonding, contrasting with the lipophilic bromine in or the metabolically labile ester in .

Ethylimino groups (shared by the target and ) may confer similar electronic environments, affecting tautomerization or binding affinity.

Biological Relevance: Thiazolidinones with morpholine or ethoxy groups (target and ) may exhibit improved blood-brain barrier penetration compared to bulkier substituents like sulfonyl or cyclopentylideneamino . Bromine in could enhance halogen bonding in target interactions, a feature absent in the morpholine derivative.

Biological Activity

The compound 2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(morpholin-4-yl)phenyl]acetamide is a synthetic organic molecule belonging to the thiazolidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H18N4O2SC_{13}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 286.37 g/mol. The structure features a thiazolidine ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC13H18N4O2SC_{13}H_{18}N_{4}O_{2}S
Molecular Weight286.37 g/mol
IUPAC NameThis compound

Biological Activity Overview

Recent studies have indicated that thiazolidine derivatives exhibit a range of biological activities including:

  • Anticancer Activity : Compounds similar to thiazolidines have shown potential in inhibiting cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis .
  • Antidiabetic Effects : Thiazolidine derivatives are recognized for their role as PPARγ agonists, which are significant in managing diabetes by improving insulin sensitivity .
  • Antimicrobial Properties : Some thiazolidine compounds have exhibited antimicrobial activity against a variety of pathogens, suggesting their potential use as antibacterial agents .

Case Studies and Research Findings

Several studies have investigated the biological effects of thiazolidine derivatives, including the compound :

Study 1: Anticancer Activity

A study published in Medicinal Chemistry evaluated the anticancer potential of various thiazolidine derivatives. The results indicated that compounds with similar structural features to our target compound inhibited cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 30 µM .

Study 2: Antidiabetic Mechanism

Research conducted on thiazolidine derivatives revealed that they significantly reduced blood glucose levels in diabetic rat models. The mechanism was linked to enhanced insulin sensitivity and modulation of glucose metabolism pathways .

Study 3: Antimicrobial Activity

In another investigation, a series of thiazolidine compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in MCF-7 and A549 cells
AntidiabeticImproves insulin sensitivity in diabetic models
AntimicrobialEffective against S. aureus and E. coli

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